molecular formula C29H46N2O B11939979 1-(1-Naphthyl)-3-octadecylurea CAS No. 4128-41-0

1-(1-Naphthyl)-3-octadecylurea

Cat. No.: B11939979
CAS No.: 4128-41-0
M. Wt: 438.7 g/mol
InChI Key: PNMUAOMURCMEGO-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)-3-octadecylurea is an organic compound that features a naphthyl group attached to a long octadecyl chain through a urea linkage. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of the naphthyl group with the hydrophobic nature of the long alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Naphthyl)-3-octadecylurea typically involves the reaction of 1-naphthylamine with octadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:

1-Naphthylamine+Octadecyl isocyanateThis compound\text{1-Naphthylamine} + \text{Octadecyl isocyanate} \rightarrow \text{this compound} 1-Naphthylamine+Octadecyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Naphthyl)-3-octadecylurea can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring of the naphthyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated naphthyl derivatives.

Scientific Research Applications

1-(1-Naphthyl)-3-octadecylurea has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic tail for membrane penetration.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)-3-octadecylurea involves its interaction with molecular targets through its naphthyl group, which can engage in π-π stacking interactions, and its long alkyl chain, which can insert into hydrophobic environments. These interactions can affect the function of biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine: Lacks the long alkyl chain, making it less hydrophobic.

    Octadecylamine: Lacks the aromatic naphthyl group, reducing its ability to engage in π-π interactions.

    1-Naphthyl isocyanate: Contains the reactive isocyanate group, making it more reactive but less stable.

Uniqueness

1-(1-Naphthyl)-3-octadecylurea is unique due to its combination of an aromatic naphthyl group and a long hydrophobic alkyl chain, which allows it to interact with both hydrophilic and hydrophobic environments. This dual nature makes it particularly useful in applications requiring amphiphilic properties.

Properties

CAS No.

4128-41-0

Molecular Formula

C29H46N2O

Molecular Weight

438.7 g/mol

IUPAC Name

1-naphthalen-1-yl-3-octadecylurea

InChI

InChI=1S/C29H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-30-29(32)31-28-24-20-22-26-21-17-18-23-27(26)28/h17-18,20-24H,2-16,19,25H2,1H3,(H2,30,31,32)

InChI Key

PNMUAOMURCMEGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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